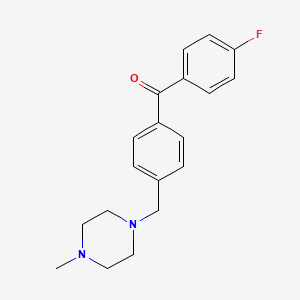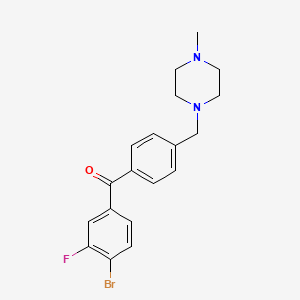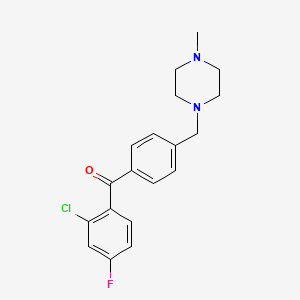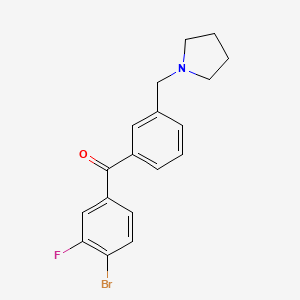
4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone . It is utilized in various scientific investigations due to its unique structure.
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .Aplicaciones Científicas De Investigación
Enzyme Induction Properties
Research has shown that various halogenated biphenyls, including bromo and fluoro analogs, can increase microsomal enzyme activities like benzo[a]pyrene hydroxylase, ethoxyresorufin O-deethylase, and dimethylaminoantipyrine N-demethylase. These effects are similar to those observed with certain drugs like phenobarbitone, suggesting potential applications in studying enzyme induction mechanisms (Bandiera et al., 1982).
Synthesis Applications
The compound has been utilized in the synthesis of various chemical structures. For instance, its involvement in the synthesis of 2,4,6-triaryl pyridines via reaction with α,β-unsaturated ketones demonstrates its utility in organic synthesis and the creation of complex molecular structures (Agarwal, 2012).
Imaging Studies
It has also been used in the synthesis of labeling compounds for comparative imaging studies, like positron emission tomography (PET) and single-photon computed tomography (SPECT), demonstrating its potential in diagnostic imaging and radiopharmaceutical applications (Li et al., 2003).
Fluorescence Properties
The compound's derivatives have been studied for their fluorescence properties, which could be significant in the development of materials with specific optical properties, like photoluminescence, for use in various technological applications (Zuo-qi, 2015).
Chemoselectivity in Grignard Reactions
Its role in the formation of Grignard reagents and subsequent reactions showcases its importance in studying chemoselectivity and reaction mechanisms in organic chemistry (Hein et al., 2015).
Mecanismo De Acción
The mechanism of action of “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” is not clear from the available information. Its applications in drug discovery and organic synthesis suggest that it may interact with biological systems or participate in chemical reactions in specific ways.
Safety and Hazards
The safety and hazards associated with “4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, including avoiding contact with skin and eyes and avoiding inhalation of dust .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFPWPNHSFZPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643205 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-52-0 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


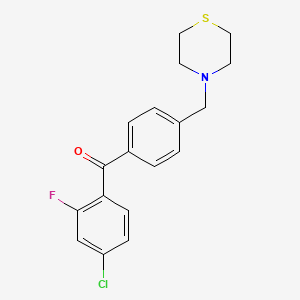
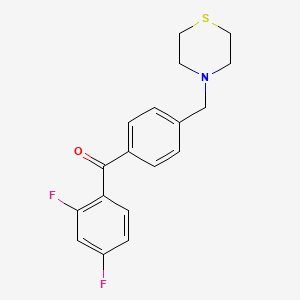

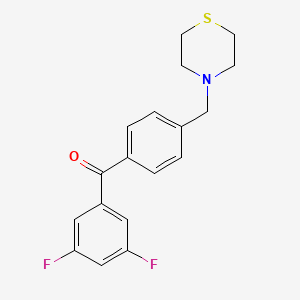
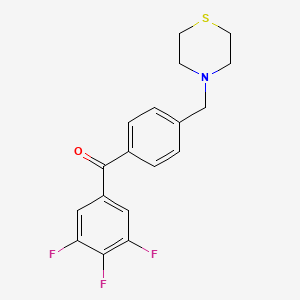
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)

